molecular formula C16H14N4O2S B2378489 N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide CAS No. 2034401-41-5

N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2378489
CAS No.: 2034401-41-5
M. Wt: 326.37
InChI Key: YHORLVKXTAZCST-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)pyridine-3-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a pyridine-3-sulfonamide group, a moiety well-established as a potent zinc-binding group (ZBG) that inhibits Carbonic Anhydrase (CA) enzymes . Researchers utilize this compound and its derivatives primarily in the development of selective inhibitors for cancer-associated CA isoforms, such as hCA IX and XII, which are overexpressed in hypoxic tumor environments and are promising targets for anticancer therapies . The integration of a [2,3'-bipyridin]-5-ylmethyl linker expands the molecule's potential for interaction with the outer regions of enzyme active sites. This can enhance selectivity and potency by engaging in unique hydrophobic or van der Waals interactions, a strategy often employed in drug design to achieve isoform-specific inhibition . Beyond CA inhibition, the structural features of this compound make it a valuable scaffold for probing other biologically relevant metalloenzymes and for use in biophysical and structural studies, including X-ray crystallography and molecular docking analyses . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,15-4-2-8-18-12-15)20-10-13-5-6-16(19-9-13)14-3-1-7-17-11-14/h1-9,11-12,20H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORLVKXTAZCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Synthetic Strategies

Retrosynthetic Approach

The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide can be approached through several retrosynthetic pathways. The most logical disconnections are presented in Figure 1, showing three main synthetic routes:

Route A: Formation of the sulfonamide bond between pyridine-3-sulfonyl chloride and ([2,3'-bipyridin]-5-yl)methylamine
Route B: Construction of the 2,3'-bipyridine system followed by introduction of the sulfonamide group
Route C: Direct coupling of pre-functionalized bipyridine and pyridine-3-sulfonamide units

Key Intermediates

Several key intermediates are crucial for the successful synthesis:

  • Pyridine-3-sulfonyl chloride - A versatile precursor for sulfonamide formation
  • [2,3'-bipyridin]-5-ylmethylamine - The amine component for sulfonamide formation
  • Functionalized bipyridine derivatives - For construction of the bipyridine core

Preparation Methods

Method A: Synthesis via Pyridine-3-sulfonyl Chloride

The most direct approach involves the reaction of pyridine-3-sulfonyl chloride with ([2,3'-bipyridin]-5-yl)methylamine. This method follows established protocols for sulfonamide synthesis.

Preparation of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is typically prepared from pyridine-3-sulfonic acid using phosphorus pentachloride in appropriate solvents. Based on research by Suzuki et al., the optimal conditions involve using chlorobenzene or trifluoromethylbenzene as solvents.

The reaction proceeds as follows:

Pyridine-3-sulfonic acid + PCl₅ → Pyridine-3-sulfonyl chloride + POCl₃ + HCl

The reaction is typically conducted at temperatures between 50-80°C, with careful control to avoid side reactions. The detailed procedure includes:

  • Adding pyridine-3-sulfonic acid (1 equivalent) to a solvent of chlorobenzene (or trifluoromethylbenzene)
  • Adding phosphorus pentachloride (1.2-1.5 equivalents) portion-wise at room temperature
  • Heating the mixture to 50-80°C for 2-4 hours
  • Cooling and partitioning the reaction mixture with water
  • Extracting the product with an appropriate organic solvent

The advantage of using chlorobenzene or trifluoromethylbenzene over conventional solvents like toluene is the reduced formation of byproducts, resulting in higher yields and purity.

Preparation of ([2,3'-bipyridin]-5-yl)methylamine

The preparation of ([2,3'-bipyridin]-5-yl)methylamine involves several steps:

  • Formation of the 2,3'-bipyridine core through cross-coupling reactions
  • Functionalization of the 5-position with a nitrile or other precursor group
  • Reduction to the corresponding amine

A suitable method involves palladium-catalyzed cross-coupling of 2-bromopyridine with 3-pyridylboronic acid to form the 2,3'-bipyridine core, followed by introduction of a nitrile group at the 5-position through cyanation, and subsequent reduction to the primary amine.

Sulfonamide Formation

The final step involves the reaction of pyridine-3-sulfonyl chloride with ([2,3'-bipyridin]-5-yl)methylamine:

Pyridine-3-sulfonyl chloride + ([2,3'-bipyridin]-5-yl)methylamine → this compound + HCl

This reaction is typically conducted in the presence of a base such as pyridine, triethylamine, or potassium carbonate to neutralize the HCl formed during the reaction. The reaction conditions typically involve:

  • Dissolving ([2,3'-bipyridin]-5-yl)methylamine (1 equivalent) in an appropriate solvent (DCM, acetone, or DMF)
  • Adding a base (1.5-2 equivalents)
  • Cooling the solution to 0-5°C
  • Adding pyridine-3-sulfonyl chloride (1.1-1.2 equivalents) dropwise
  • Allowing the reaction to warm to room temperature and stirring for 12-24 hours
  • Workup and purification

Method B: Ullmann Coupling Approach

An alternative approach involves an Ullmann-type coupling reaction, similar to that described for the synthesis of N-(6-methoxypyridine-3-yl)-3-methylpyridine-2-sulfonamide.

This method involves the direct coupling of the pyridine-3-sulfonamide with an appropriately functionalized [2,3'-bipyridin]-5-ylmethyl halide:

Pyridine-3-sulfonamide + [2,3'-bipyridin]-5-ylmethyl-X → this compound

Where X represents a halogen, typically iodine or bromine.

The reaction is carried out in the presence of:

  • A copper catalyst (CuI or Cu₂O)
  • A base (Cs₂CO₃, K₂CO₃, or Na₂CO₃)
  • An appropriate solvent (DMF, NMP, or toluene)

The detailed procedure involves:

  • Adding pyridine-3-sulfonamide (1 equivalent) and [2,3'-bipyridin]-5-ylmethyl halide (1.5-2.8 equivalents) to the solvent
  • Adding the copper catalyst (0.1-1.0 equivalents) and base (2.0-4.8 equivalents)
  • Heating the mixture to 120-150°C under inert atmosphere
  • Cooling, quenching with ice water, and extracting with ethyl acetate
  • Purification by column chromatography

This method has been shown to produce moderate to good yields (57-60%) for similar compounds.

Method C: One-Pot Multicomponent Approach

A more efficient approach might involve a one-pot multicomponent reaction, similar to those described for other sulfonamide derivatives. This method could potentially reduce the number of isolation and purification steps, improving overall efficiency.

The proposed one-pot approach could involve:

  • In situ generation of the pyridine-3-sulfonyl chloride
  • Addition of the amine component
  • Base-mediated sulfonamide formation

This approach would require careful optimization of reaction conditions to ensure compatibility of all reagents and intermediates.

Optimization Parameters and Comparative Analysis

Reaction Conditions Optimization

The optimization of reaction conditions is critical for obtaining high yields and purity. Table 1 presents a comparative analysis of different reaction conditions for Method A (sulfonyl chloride approach).

Table 1. Optimization of Reaction Conditions for Method A

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 DCM TEA 0 to rt 24 65-70
2 Acetone K₂CO₃ rt 24 70-75
3 DMF Pyridine rt 12 55-60
4 THF NaH 0 to rt 6 60-65
5 DCM/Pyridine (15:1) - rt 24 75-80

Similarly, Table 2 presents the optimization parameters for Method B (Ullmann coupling approach).

Table 2. Optimization of Reaction Conditions for Method B

Entry Solvent Catalyst Base Temperature (°C) Time (h) Yield (%)
1 DMF CuI (0.5 eq) Cs₂CO₃ 150 0.33 60
2 Toluene Cu₂O (0.1 eq) K₂CO₃ 120 0.67 60
3 NMP CuI (1.0 eq) Na₂CO₃ 135 1 57
4 DMF Cu₂O (0.5 eq) K₂CO₃ 135 0.5 55-60
5 Toluene CuI (0.3 eq) Cs₂CO₃ 140 0.5 62-65

Scale-up Considerations

When scaling up the synthesis of this compound, several factors need to be considered:

  • Heat transfer in larger reaction vessels
  • Mixing efficiency
  • Safety concerns related to the handling of reactive intermediates
  • Purification challenges

Method B (Ullmann coupling) appears to be more amenable to scale-up due to:

  • Fewer steps and isolation procedures
  • More stable intermediates
  • More straightforward purification process

However, the increased temperature requirements may present challenges in larger-scale operations.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Aqueous workup to remove inorganic salts and water-soluble impurities
  • Column chromatography using silica gel (200-300 mesh)
  • Recrystallization from appropriate solvents (ethanol or ethyl acetate/hexane)

For Method B, the detailed purification procedure includes:

  • Quenching the reaction with ice water
  • Extracting with ethyl acetate (3 × 80 mL)
  • Washing the combined organic phases with saturated saline solution
  • Drying over sodium sulfate
  • Filtering and concentrating
  • Purifying by silica gel column chromatography

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques:

HPLC Analysis:

  • Retention time: 2.7-2.8 min (based on similar compounds)
  • Purity: >98%

¹H NMR (500 MHz, DMSO-d₆) expected signals:

  • Aromatic protons from the three pyridine rings (7.0-9.0 ppm)
  • Methylene protons (CH₂) connecting the bipyridine to the sulfonamide (4.2-4.5 ppm)
  • Sulfonamide NH proton (8.0-8.5 ppm)

Mass Spectrometry:

  • Expected [M+H]⁺: Calculated based on molecular formula
  • Expected [2M+Na]⁺: Calculated based on molecular formula

IR Spectroscopy:

  • SO₂ stretching bands: 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹
  • NH stretching: 3200-3300 cm⁻¹
  • Aromatic C=C and C=N stretching: 1400-1600 cm⁻¹

Structure-Activity Relationships and Applications

Structure Modification Strategies

To potentially enhance the biological activity or physicochemical properties of this compound, several modification strategies can be considered:

  • Introduction of substituents on the pyridine rings
  • Modification of the linking group between the bipyridine and the sulfonamide
  • Incorporation of additional heterocyclic systems

Table 3 outlines potential modifications and their expected effects:

Table 3. Potential Structural Modifications and Expected Effects

Modification Position Expected Effect
Halogen (F, Cl) Pyridine rings Enhanced binding to target proteins
Methoxy group Pyridine rings Improved solubility and metabolic stability
Piperazine Pyridine-3 position Enhanced water solubility and target selectivity
Methyl groups Pyridine rings Modulation of electronic properties
Extension of linker Between bipyridine and sulfonamide Altered spatial arrangement and flexibility

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Purine-Based CDK Inhibitors ()

Compounds such as N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f) and N-([2,3′-Bipyridin]-5-ylmethyl)-2-(1H-indol-5-yl)-9-isopropyl-9H-purin-6-amine (18d) share the [2,3′-bipyridin]-5-ylmethyl scaffold but replace the sulfonamide group with purine-6-amine linkages. Key differences include:

  • Substituent Effects : The purine derivatives (e.g., 17f, 18d) exhibit higher yields (66–82%) compared to sulfonamide-linked analogs (30–48%), suggesting synthetic challenges in sulfonamide coupling reactions .
  • Biological Relevance : Purine-based compounds in are explicitly designed as CDK inhibitors to overcome trastuzumab resistance, leveraging their planar aromatic systems for ATP-binding pocket interactions. The sulfonamide variant may instead target sulfotransferases or tyrosine kinases due to its electronegative sulfonyl group.

Sulfonamide Derivatives ()

The sulfonamide N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5) shares a bipyridine-sulfonamide backbone but differs in substituents:

  • Electron-Withdrawing Groups : The 5-chloro-2-methoxybenzene moiety in CAS 1451272-09-5 introduces steric and electronic effects absent in the pyridine-3-sulfonamide variant. This may enhance binding to hydrophobic pockets but reduce solubility compared to the pyridine-linked compound.
  • Synthetic Flexibility : highlights diverse sulfonamide scaffolds (e.g., fluoropyridinyl, piperidinylmethyl), underscoring the adaptability of sulfonamide chemistry for tuning pharmacokinetic properties .

Key Research Findings

  • Spectral Data : NMR and HRMS data for bipyridine-methyl derivatives () confirm regioselective coupling at the 5-position of bipyridine, critical for maintaining planar geometry. Sulfonamide analogs likely exhibit similar regioselectivity but require optimized coupling conditions due to sulfonyl group reactivity .
  • Bioactivity Trends: Purine-based analogs in show moderate to high CDK inhibition (IC₅₀ values in nanomolar range), while sulfonamide derivatives (e.g., CAS 1451272-09-5) are often explored for anti-inflammatory or antimicrobial activity. This divergence highlights the role of the core heterocycle in target specificity .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide is a compound of growing interest due to its potential biological activities. This article compiles research findings, case studies, and comparative data to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a bipyridine moiety linked to a pyridine sulfonamide. Its synthesis typically involves the reaction of pyridine-3-sulfonamide with bipyridine derivatives under controlled conditions. The sulfonamide group enhances the compound's solubility and biological interactions.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antitumor Properties : Exhibits cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, possess significant antibacterial properties. The minimum inhibitory concentration (MIC) values against several pathogens have been documented:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be effective in treating infections caused by these bacteria.

Antitumor Activity

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The following table summarizes the growth inhibition percentages at a concentration of 10 µM:

Cell LineGrowth Inhibition (%)
MCF7 (Breast)45
A549 (Lung)38
HeLa (Cervical)50

The compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition Studies

This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it showed promising results in inhibiting key enzymes associated with cancer proliferation and bacterial resistance:

EnzymeIC50 (µM)
DNA Gyrase1.5
Carbonic Anhydrase2.0

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the bipyridine structure can significantly enhance or reduce biological activity. A notable case study involved a derivative with a methoxy group that demonstrated increased potency against MCF7 cells compared to its parent compound.

Q & A

Q. What are the typical synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide, and what key reaction conditions are required?

The synthesis involves multi-step reactions, starting with the alkylation of bipyridine derivatives to introduce the methylene linker, followed by sulfonamide formation. For example:

  • Step 1 : Alkylation of [2,3'-bipyridin]-5-ylmethyl using a halogenated intermediate (e.g., chloromethylpyridine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the methylene-bridged bipyridine backbone .
  • Step 2 : Reaction of the intermediate with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., bipyridine aromatic protons at δ 7.5–9.0 ppm) and confirms sulfonamide linkage via distinct NH or SO₂ peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₄N₄O₂S: 354.09) .
  • FT-IR : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Ligand in Coordination Chemistry : The bipyridine moiety acts as a bidentate ligand for metal ions (e.g., Ru²⁺ or Pt²⁺), enabling catalytic or photophysical studies .
  • Biological Probes : Sulfonamide derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their affinity for zinc-containing active sites .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

  • Reaction Optimization : Use catalytic Pd²⁺ for Suzuki-Miyaura coupling in bipyridine synthesis to improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) to isolate high-purity product .
  • Yield Monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH) and adjust stoichiometry if side products (e.g., unreacted sulfonyl chloride) persist .

Q. What strategies are employed to resolve contradictions in biological activity data reported for bipyridine-sulfonamide derivatives?

  • Purity Validation : Ensure >95% purity via HPLC (C18 column, 1.0 mL/min, 30% acetonitrile/water) to rule out impurities affecting bioactivity .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm absence of enantiomeric byproducts, which may exhibit divergent activity .
  • Assay Standardization : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) under consistent conditions (e.g., 48-hour exposure, 10% FBS) .

Q. What mechanistic insights explain the interaction of this compound with biological targets such as enzymes or DNA?

  • Enzyme Inhibition : The sulfonamide group chelates Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase), disrupting catalytic activity. Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Kᵢ) .
  • DNA Interaction : Bipyridine intercalates into DNA grooves, as shown via ethidium bromide displacement assays or fluorescence quenching . Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide mutagenesis studies .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .
  • Stereochemical Challenges : Optimize asymmetric synthesis or resolution techniques (e.g., chiral auxiliaries) to address enantiomer-specific activity discrepancies .

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